2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine
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Overview
Description
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a cyclopenta[b]pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block . Additionally, the direct introduction of a trifluoromethyl group using trifluoromethyl active species such as trifluoromethyl copper can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloro group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its cyclopenta[b]pyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This unique structure enhances its potential for various applications in chemistry, biology, medicine, and industry.
Biological Activity
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine (CAS Number: 2059987-34-5) is a heterocyclic compound characterized by its unique structural features, including a chlorinated and trifluoromethylated cyclopenta[b]pyridine framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Property | Value |
---|---|
Molecular Formula | C₉H₇ClF₃N |
Molecular Weight | 221.60 g/mol |
CAS Number | 2059987-34-5 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is thought to be mediated through interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and interaction with biological systems .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this scaffold were tested against various cancer cell lines, showing broad-spectrum cytotoxicity. The IC₅₀ values for selected derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cells were reported to be in the micromolar range, indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity .
Case Studies
- Antitumor Evaluation : In a study evaluating the cytotoxic effects of various derivatives on tumor cell lines (MCF-7, BGC-823), it was observed that certain derivatives exhibited IC₅₀ values as low as 10 µM. These compounds induced apoptosis in a dose-dependent manner, confirmed through flow cytometry and morphological assessments .
- Antimicrobial Testing : A series of derivatives were tested against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 3.92 to 4.23 mM, demonstrating moderate antifungal activity compared to standard drugs like fluconazole .
Properties
Molecular Formula |
C9H7ClF3N |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)5-2-1-3-7(5)14-8/h4H,1-3H2 |
InChI Key |
HUQMXQSVAVAVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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